Hydrogen Bond Donor Count of Zero vs. 4-Amino Analog: Implications for Membrane Permeability and Off-Target Promiscuity
The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to the 4-amino analog (4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one, CAS 2096075-14-6) which has two hydrogen bond donors (HBD = 2) [1]. This difference arises from the absence of the 4-amino substituent on the target compound. In CNS drug design, HBD count is a critical parameter—compounds with HBD ≤ 1 are generally favored for passive blood-brain barrier penetration, whereas HBD ≥ 2 can reduce CNS exposure by 5- to 10-fold in rodent models [2]. This physicochemical distinction makes the target compound a valuable minimal-HBD control for assessing the contribution of hydrogen bonding to target engagement and pharmacokinetics within the pyrazoloquinolinone series.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 4-Amino-1,3,7,7-tetramethyl analog (CAS 2096075-14-6): HBD = 2 |
| Quantified Difference | ΔHBD = 2 (absolute difference); target compound has zero donors vs. two in the comparator |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) from 2D molecular structure [1] |
Why This Matters
Zero HBD count differentiates this compound as a permeability-favored scaffold for CNS or intracellular target screening, whereas the 4-amino analog may exhibit restricted membrane passage—a critical consideration when selecting a chemical probe or control compound for cell-based assays.
- [1] PubChem Compound Summary for CID 2451237, 1,3,7,7-Tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/556016-19-4 View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
